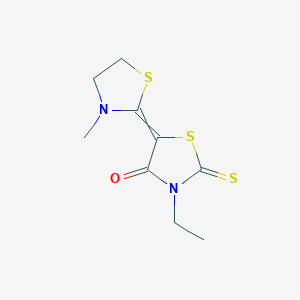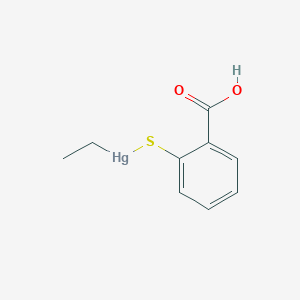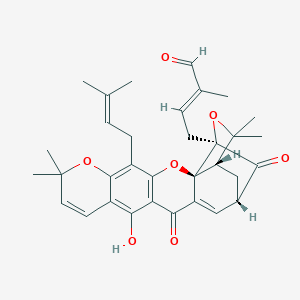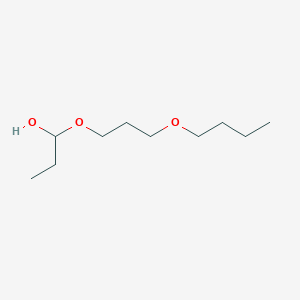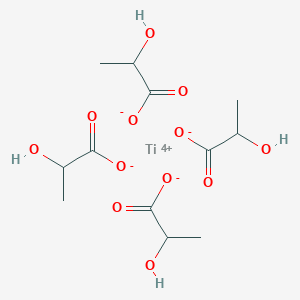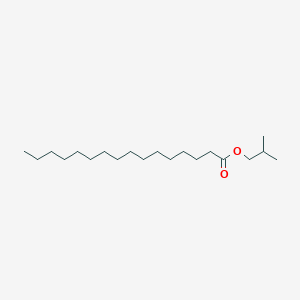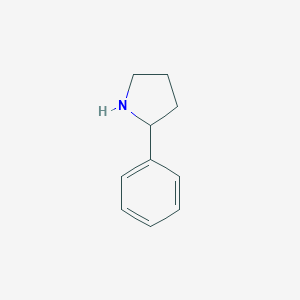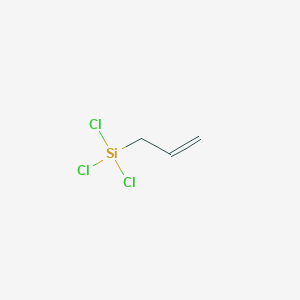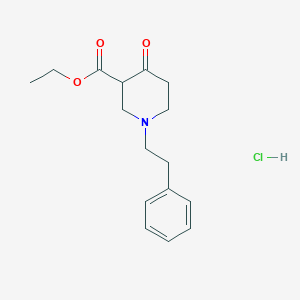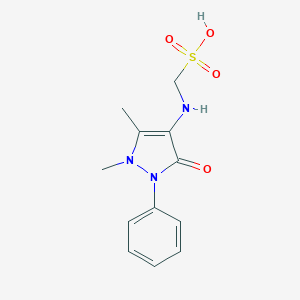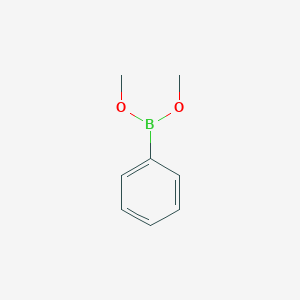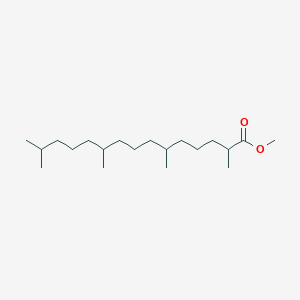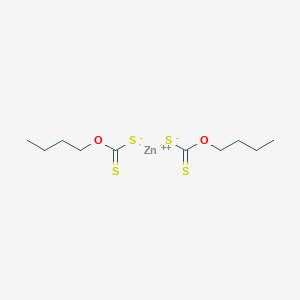![molecular formula C21H26N3O2+ B085758 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate CAS No. 12217-41-3](/img/structure/B85758.png)
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate, also known as MitoPY1, is a fluorescent probe that is used to detect and measure the levels of mitochondrial reactive oxygen species (ROS) in cells. This compound has gained significant attention in the scientific community due to its potential applications in the field of oxidative stress research.
Mécanisme D'action
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate works by selectively targeting and binding to mitochondrial ROS, which are generated as a byproduct of oxidative phosphorylation. Once bound, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate emits a fluorescent signal that can be detected and quantified using fluorescence microscopy or spectroscopy.
Effets Biochimiques Et Physiologiques
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has been shown to have minimal toxicity and does not interfere with normal mitochondrial function. It has been used to study the effects of ROS on various cellular processes, including apoptosis, autophagy, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate is its high selectivity for mitochondrial ROS, which allows for accurate measurement of ROS levels in live cells. However, one limitation of this compound is its sensitivity to pH changes, which can affect its fluorescence signal.
Orientations Futures
There are several potential future directions for research involving 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate. One area of interest is the development of new fluorescent probes that can selectively target other types of ROS, such as hydrogen peroxide or superoxide. Another potential direction is the use of 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate in clinical research to study the role of mitochondrial ROS in disease conditions, such as cancer and neurodegenerative disorders.
In conclusion, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate is a valuable tool for studying mitochondrial ROS in scientific research. Its high selectivity and low toxicity make it an ideal probe for monitoring changes in ROS levels in live cells. With further research, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has the potential to contribute to a better understanding of the role of ROS in various biological processes and disease conditions.
Méthodes De Synthèse
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate can be synthesized using a simple method that involves the reaction of 9,10-anthracenedione with N,N,N-trimethyl-1-propanaminium iodide and 3-aminopropyltrimethylammonium iodide. The resulting product is then oxidized using potassium permanganate to obtain 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate.
Applications De Recherche Scientifique
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has been extensively used in scientific research to study the role of mitochondrial ROS in various biological processes. It has been shown to be an effective tool for monitoring changes in ROS levels in response to different stimuli, such as drug treatments, environmental stressors, and disease conditions.
Propriétés
Numéro CAS |
12217-41-3 |
|---|---|
Nom du produit |
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
Formule moléculaire |
C21H26N3O2+ |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
4-(methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
InChI |
InChI=1S/C21H25N3O2/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26)/p+1 |
Clé InChI |
ASWFVRBTTRCNAK-UHFFFAOYSA-O |
SMILES |
C[NH2+]C1=C2C(=C(C3=CC=CC=C3C2=O)[O-])C(=NCCC[N+](C)(C)C)C=C1 |
SMILES canonique |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
12217-41-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



